1-(2-methoxyethyl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-1H-indole-4-carboxamide
Description
1-(2-METHOXYETHYL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]-1H-INDOLE-4-CARBOXAMIDE is a complex organic compound that features a triazolopyridine moiety
Properties
Molecular Formula |
C23H27N5O2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]indole-4-carboxamide |
InChI |
InChI=1S/C23H27N5O2/c1-16(2)15-19(22-26-25-21-9-4-5-11-28(21)22)24-23(29)18-7-6-8-20-17(18)10-12-27(20)13-14-30-3/h4-12,16,19H,13-15H2,1-3H3,(H,24,29)/t19-/m0/s1 |
InChI Key |
UQIBLZXZEQAFQN-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=NN=C2N1C=CC=C2)NC(=O)C3=C4C=CN(C4=CC=C3)CCOC |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYETHYL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]-1H-INDOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridine ring and subsequent coupling with the indole moiety. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYETHYL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]-1H-INDOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
1-(2-METHOXYETHYL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]-1H-INDOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated as a potential therapeutic agent, particularly as a kinase inhibitor.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYETHYL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]-1H-INDOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as kinases. By binding to these targets, the compound can inhibit their activity, which can lead to various biological effects. The pathways involved in these interactions are complex and can vary depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolopyridine core and have been studied for their potential as kinase inhibitors.
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: These compounds also feature a triazolo ring and have been investigated for their DNA intercalation activities.
Uniqueness
1-(2-METHOXYETHYL)-N-[(1S)-3-METHYL-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLBUTYL]-1H-INDOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential as a kinase inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
